![molecular formula C16H23NO4 B1401246 Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate CAS No. 1311254-59-7](/img/structure/B1401246.png)
Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate
Overview
Description
Scientific Research Applications
Synthesis of Cytotoxic Cyclodepsipeptides
This compound is used in the synthesis of (S)-methyl 3-(((benzyloxy)carbonyl)amino)-7-hydroxyheptanoate , a fragment of a novel cytotoxic cyclodepsipeptide onchidin . Onchidin shows moderate cytotoxic activity . The key stereoselective synthesis of beta-amino acid derivatives was achieved by the Arndt-Eistert homologation reaction and Wolff rearrangement reaction .
Synthesis of Sequence-Defined Peptoids
The compound is used in the synthesis of sequence-defined peptoids with side-chain and backbone diversity via amino acid building blocks . This versatile strategy allows for the creation of a wide range of peptoids with diverse structures and properties .
Synthesis of Neuroprotective Agents
The compound is used in the synthesis of novel baicalein amino acid derivatives . These derivatives have been evaluated as neuroprotective agents , providing potential therapeutic benefits for neurodegenerative diseases .
Mechanism of Action
Target of Action
It’s known that benzylic compounds typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Mode of Action
The compound’s mode of action involves interaction with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound is involved in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The compound has a molecular formula of c15h21no7, an average mass of 327330 Da, and a monoisotopic mass of 327131805 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 583.3±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . The compound also has a water solubility of 1.029e+004 mg/L at 25 deg C .
Result of Action
It’s known that the reduction of benzylic compounds converts these electron-withdrawing functions into electron-donating amino and alkyl groups .
Action Environment
It’s known that the suzuki–miyaura (sm) cross-coupling reaction, which the compound is involved in, originates from a combination of exceptionally mild and functional group-tolerant reaction conditions .
properties
IUPAC Name |
methyl 5-methyl-3-(phenylmethoxycarbonylamino)hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-12(2)9-14(10-15(18)20-3)17-16(19)21-11-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFRZHWCVFSFQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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